N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
Description
N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4O4/c1-13-4-5(10)7(16)14(9(13)18)3-2-6(15)12-8(11)17/h4H,2-3H2,1H3,(H3,11,12,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPBSCVAEIDWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCC(=O)NC(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a pyrimidine derivative, followed by the introduction of a carbamoyl group and a propanamide moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodinated pyrimidine ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under mild to moderate temperatures and in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The iodinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-3-(5-chloro-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
- N-carbamoyl-3-(5-bromo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
- N-carbamoyl-3-(5-fluoro-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
Uniqueness
N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodinated derivative may exhibit different biological activities compared to its chloro, bromo, and fluoro counterparts, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
